molecular formula C7H10F2N2 B2873810 (4,4-Difluoropiperidin-yl)acetonitrile CAS No. 824413-96-9

(4,4-Difluoropiperidin-yl)acetonitrile

Cat. No.: B2873810
CAS No.: 824413-96-9
M. Wt: 160.168
InChI Key: TWBCLLDJDFMGNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-yl)acetonitrile typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of 4,4-difluoropiperidine as a starting material, which is then reacted with acetonitrile under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or non-fluorinated derivatives.

Scientific Research Applications

(4,4-Difluoropiperidin-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropiperidine
  • 4,4-Difluoropiperidine
  • Piperidin-4-ylacetonitrile

Uniqueness

(4,4-Difluoropiperidin-yl)acetonitrile is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBCLLDJDFMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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